![molecular formula C12H18N2O B13580784 5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/no-structure.png)
5-Methyl-2-[(piperazin-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It features a phenolic ring substituted with a methyl group and a piperazinylmethyl group.
- This compound has attracted scientific interest due to its potential applications in various fields.
5-Methyl-2-[(piperazin-1-yl)methyl]phenol: C11H16N2O
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of 5-Methyl-2-[(piperazin-1-yl)methyl]phenol involves several steps. One common method is the reaction between 2-(piperazin-1-yl)phenol and formaldehyde.
Reaction Conditions: The reaction typically occurs under mild conditions, with formaldehyde acting as a methylating agent.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established chemical processes.
Analyse Chemischer Reaktionen
Reactivity: 5-Methyl-2-[(piperazin-1-yl)methyl]phenol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties for potential drug development.
Industry: Evaluating its use in materials science, catalysis, or other industrial applications.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways and cellular effects.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 5-Methyl-2-[(piperazin-1-yl)methyl]phenol’s unique combination of functional groups sets it apart.
Similar Compounds: Other related compounds include 2-(piperazin-1-yl)phenol and 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol
Eigenschaften
Molekularformel |
C12H18N2O |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-methyl-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(12(15)8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI-Schlüssel |
BYYWIDDJMRIRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.